![molecular formula C23H30BrN3 B3734259 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine](/img/structure/B3734259.png)
1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine
Overview
Description
1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and has since been used in various scientific research studies. BZP has been found to have potential applications in the field of neuroscience and drug discovery.
Mechanism of Action
1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine acts as a serotonin releaser by inhibiting the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of serotonin, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has been found to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, behavior, and cognition. 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through various techniques. It has a high affinity for the serotonin transporter and can act as a serotonin releaser, making it a useful tool for investigating the role of serotonin in various physiological and biochemical processes. However, 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine also has some limitations, including its potential for abuse and its potential toxicity.
Future Directions
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine in the treatment of psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine and its effects on various physiological and biochemical processes.
Scientific Research Applications
1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has been used in various scientific research studies to investigate its potential applications in the field of neuroscience. It has been found to have a high affinity for the serotonin transporter and can act as a serotonin releaser. 1-(1-benzyl-4-piperidinyl)-4-(4-bromobenzyl)piperazine has also been found to have potential applications in drug discovery, particularly in the development of new antidepressant and anxiolytic drugs.
properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-[(4-bromophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3/c24-22-8-6-21(7-9-22)19-26-14-16-27(17-15-26)23-10-12-25(13-11-23)18-20-4-2-1-3-5-20/h1-9,23H,10-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMYNZISXKLTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=C(C=C3)Br)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-4-(4-bromobenzyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.